

Methyl 5-amino-3-methylpicolinate: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest		
Compound Name:	Methyl 5-amino-3-methylpicolinate	
Cat. No.:	B2484209	Get Quote

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-3-methylpicolinate is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry. Its trifunctional nature, featuring a nucleophilic amino group, an ester moiety amenable to derivatization, and a pyridine ring that can participate in various coupling reactions, makes it an attractive starting material for the synthesis of diverse compound libraries. While specific literature on Methyl 5-amino-3-methylpicolinate is limited, its structural motifs are present in a wide array of biologically active molecules, particularly in the domain of kinase inhibitors. These application notes provide an overview of its potential applications and generalized protocols based on the chemistry of analogous compounds.

The pyridine moiety is a well-established pharmacophore in numerous approved drugs. The strategic placement of the amino, methyl, and methyl ester groups on the picolinate scaffold allows for precise vectoral elaboration to explore chemical space and optimize interactions with biological targets.

Physicochemical Properties



A summary of the key physicochemical properties for **Methyl 5-amino-3-methylpicolinate** (CAS: 1263059-42-2) is provided below. This data is essential for planning synthetic transformations and for understanding the compound's potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties in a drug discovery context.

Property	Value	Source
Molecular Formula	C8H10N2O2	INVALID-LINK
Molecular Weight	166.18 g/mol	INVALID-LINK
Appearance	Off-white to yellow solid	Supplier Data
Solubility	Soluble in methanol, DMSO, and dichloromethane	Inferred from similar compounds

Applications in Medicinal Chemistry

The primary utility of **Methyl 5-amino-3-methylpicolinate** lies in its role as a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The amino group serves as a key handle for building diversity, most commonly through acylation or participation in cross-coupling reactions to form larger, more complex structures.

Kinase Inhibitors

The aminopyridine core is a common feature in a multitude of kinase inhibitors. By acylating the 5-amino group with a suitable carboxylic acid, researchers can target the hinge-binding region of many kinases. The 3-methyl group can provide steric hindrance to influence selectivity or be a point for further functionalization. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid to improve solubility or introduce a new interaction point, or it can be converted to an amide to explore additional binding interactions.

Below is a table of representative kinase inhibitors that feature a substituted aminopyridine scaffold, illustrating the potential of this chemical class. Note that these are examples from related series to highlight the utility of the core scaffold.



Kinase Target	Example Compound Class	Reported IC50 Values	Citation
PIM Kinases	Aminocyclohexyl- picolinamides	PIM1: <1 nM, PIM2: <1 nM, PIM3: <1 nM	[1]
CHK1	5-(Pyrimidin-2- ylamino)picolinonitrile s	0.4 nM	[2]
PLK1	Thiophene-pyrimidine derivatives	<0.508 nM	[3]
JAK2	Nitropyridine derivatives	8.5–12.2 μΜ	[4]

Experimental Protocols

The following are detailed, generalized protocols for key transformations of the **Methyl 5-amino-3-methylpicolinate** scaffold. These are based on standard laboratory procedures and literature for analogous compounds.

Protocol 1: Amide Bond Formation via Acylation of the 5-Amino Group

This protocol describes the coupling of a carboxylic acid to the 5-amino group of **Methyl 5-amino-3-methylpicolinate** using a standard peptide coupling reagent like HATU.

Materials:

- Methyl 5-amino-3-methylpicolinate
- Carboxylic acid of interest
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)



- Saturated aqueous sodium bicarbonate solution
- Brine
- Ethyl acetate
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask
- Standard glassware for extraction

Procedure:

- To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
- Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
- Add Methyl 5-amino-3-methylpicolinate (1.0 equivalent) to the reaction mixture.
- Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired amide.



Protocol 2: Hydrolysis of the Methyl Ester to a Carboxylic Acid

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

- Methyl 5-amino-3-methylpicolinate derivative (from Protocol 1)
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Water
- 1 M Hydrochloric acid (HCl)
- Rotary evaporator
- Magnetic stirrer and stir bar
- · Round-bottom flask

Procedure:

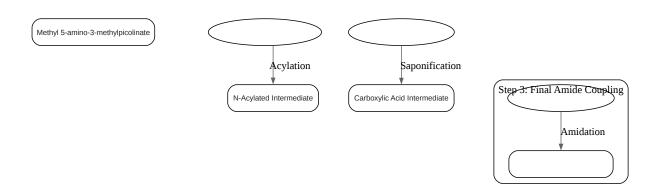
- Dissolve the methyl ester in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
- Add an excess of LiOH (3-5 equivalents) to the solution.
- Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-8 hours.
 Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Cool the reaction mixture to 0 °C and acidify to pH 3-4 with 1 M HCl. A precipitate may form.
- Remove the organic solvents under reduced pressure.
- If a precipitate is present, collect it by filtration, wash with cold water, and dry under vacuum.



- If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the carboxylic acid.

Visualizations Synthetic Pathway Diagram

The following diagram illustrates a hypothetical synthetic workflow for the elaboration of **Methyl 5-amino-3-methylpicolinate** into a potential kinase inhibitor.



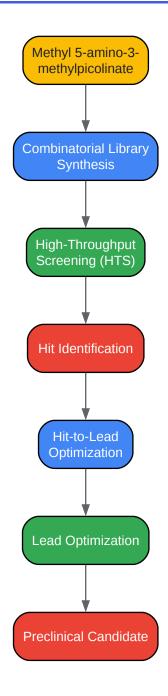
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Caption: Synthetic workflow for a potential bioactive molecule.

Drug Discovery Workflow

The following diagram illustrates a conceptual workflow for utilizing **Methyl 5-amino-3-methylpicolinate** in a drug discovery project.





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Caption: Drug discovery workflow using the building block.

Conclusion

Methyl 5-amino-3-methylpicolinate represents a valuable, albeit under-documented, building block for medicinal chemistry. Its utility can be inferred from the widespread application of the aminopicolinate scaffold in the synthesis of biologically active compounds, particularly kinase inhibitors. The protocols and workflows presented here, based on analogous structures,



provide a roadmap for researchers to incorporate this versatile molecule into their drug discovery programs. Further investigation into the specific reactivity and applications of this compound is warranted and will undoubtedly uncover novel therapeutic opportunities.

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